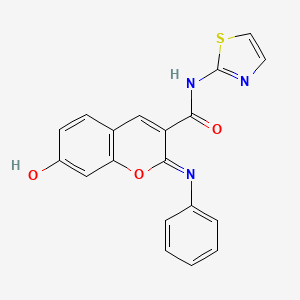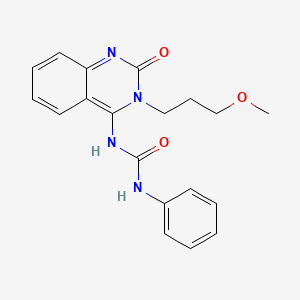![molecular formula C25H27N5O2 B3001604 2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872840-55-6](/img/no-structure.png)
2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C25H27N5O2 and its molecular weight is 429.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Host Properties and Structural Characterization
Imidazole derivatives, similar to the compound , have been studied for their host properties towards different anions. For instance, an imidazole-based bisphenol, structurally characterized in various salts, shows extensive hydrogen bonded structures and strong intramolecular interactions. These features are indicative of the potential of such compounds in molecular recognition and encapsulation, which are vital in catalysis and sensor applications (Nath & Baruah, 2012).
Synthesis Methods
The synthesis of imidazole derivatives is another area of significant research. Efficient synthesis methods, as exemplified by the preparation of certain α2-adrenergic agonists from similar compounds, highlight the versatility and potential pharmaceutical applications of these molecules (Kudzma & Turnbull, 1991).
Cytotoxic Activity
Research into imidazole derivatives has also explored their cytotoxic activities. For example, carboxamide derivatives of certain imidazole compounds have shown potent cytotoxic properties against various cancer cell lines, suggesting their potential use in cancer therapeutics (Deady et al., 2003).
Luminescence Sensing
Certain imidazole derivatives have been utilized in luminescence sensing, owing to their characteristic emission bands. These properties make them suitable for applications in fluorescence sensors, which are crucial in analytical and diagnostic fields (Shi et al., 2015).
Photochromism
The study of photochromism in imidazole derivatives has revealed that certain compounds exhibit this property in solution, which can be harnessed for applications in optoelectronics and smart coatings. These materials change color upon exposure to light, making them useful in various technological applications (Bai et al., 2010).
properties
CAS RN |
872840-55-6 |
|---|---|
Molecular Formula |
C25H27N5O2 |
Molecular Weight |
429.524 |
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H27N5O2/c1-5-18-8-10-20(11-9-18)28-12-13-29-21-22(26-24(28)29)27(4)25(32)30(23(21)31)15-19-14-16(2)6-7-17(19)3/h6-11,14H,5,12-13,15H2,1-4H3 |
InChI Key |
WYJHDMXIQNOFKM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=C(C=CC(=C5)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile](/img/structure/B3001522.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B3001523.png)

![(Z)-3-bromo-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001528.png)

![2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B3001531.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B3001533.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B3001536.png)



